molecular formula C23H34O5 B126028 trans-Latanoprost Acid CAS No. 903549-49-5

trans-Latanoprost Acid

Cat. No. B126028
M. Wt: 390.5 g/mol
InChI Key: HNPFPERDNWXAGS-MIDWJBHHSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Trans-Latanoprost Acid is an isomer of Latanoprost Acid . It is a synthetic derivative of the natural prostaglandin PGF2α . It has a role as an antiglaucoma drug, an antihypertensive agent, and an EC 4.2.1.1 (carbonic anhydrase) inhibitor . It is a prostaglandins Falpha and a hydroxy monocarboxylic acid .


Molecular Structure Analysis

The molecular formula of trans-Latanoprost Acid is C23H34O5 . The molecular weight is 390.5 g/mol . The IUPAC Name is (E)-7-[(1R,2R,3R,5S)-3,5-dihydroxy-2-[(3R)-3-hydroxy-5-phenylpentyl]cyclopentyl]hept-5-enoic acid .


Chemical Reactions Analysis

Trans-Latanoprost Acid may have the activity of reducing intraocular pressure .


Physical And Chemical Properties Analysis

The molecular weight of trans-Latanoprost Acid is 390.5 g/mol . The XLogP3-AA is 3.1 . It has 4 hydrogen bond donors and 5 hydrogen bond acceptors . The rotatable bond count is 12 . The exact mass is 390.24062418 g/mol . The topological polar surface area is 98 Ų . The heavy atom count is 28 .

Scientific Research Applications

Gene Transcription in Human Ciliary Muscle Cells

trans-Latanoprost Acid influences gene transcription in human ciliary muscle cells. Specifically, it induces a dose-dependent increase in the transcription of matrix metalloproteinase (MMP) genes, including MMP-1, MMP-3, and MMP-9. These changes are believed to contribute to the increased uveoscleral outflow facility observed after topical latanoprost treatment (Weinreb & Lindsey, 2002).

Role in Ocular Tissue Transport

trans-Latanoprost Acid is effectively transported by the prostaglandin transporter OATP2A1 in ocular tissues. OATP2A1 and OATP2B1, found in various ocular tissues, are responsible for the uptake of latanoprost into these tissues, influencing its intraocular disposition and potentially contributing to interindividual differences in drug effects (Kraft et al., 2010).

Neuroprotective Effects

Research suggests that trans-Latanoprost Acid has a neuroprotective effect. It has been shown to rescue retinal neuro-glial cells from apoptosis by inhibiting caspase-3, an effect mediated by p44/p42 mitogen-activated protein kinase (Nakanishi et al., 2006). Additionally, latanoprost protects rat retinal ganglion cells from apoptosis both in vitro and in vivo, suggesting potential applications in the treatment of ocular degenerative diseases (Kanamori et al., 2009).

Hair Growth Stimulation

trans-Latanoprost Acid has been observed to stimulate hair growth. It has been used in clinical settings for the treatment of eyelash alopecia and has shown potential in stimulating hair follicle activity, treating hair loss, and increasing hair density (Blume-Peytavi et al., 2012).

Altered Matrix Metalloproteinase Expression

Exposure to trans-Latanoprost Acid alters matrix metalloproteinase gene expression in human sclera. It has been shown to significantly increase mRNA for MMP-1, MMP-3, and MMP-9 in scleral cultures, which supports its role in enhancing uveoscleral outflow (Weinreb et al., 2004).

Safety And Hazards

Avoid contact with skin and eyes. Avoid formation of dust and aerosols. Avoid exposure - obtain special instructions before use. Provide appropriate exhaust ventilation at places where dust is formed .

Future Directions

One future direction under clinical investigation is a dual pharmacophore PG‐FPA, where affinity at an additional PG receptor is rationally added. The hypothesis is that activation of the additional PG receptor can afford additional efficacy without increasing side effects .

properties

IUPAC Name

(E)-7-[(1R,2R,3R,5S)-3,5-dihydroxy-2-[(3R)-3-hydroxy-5-phenylpentyl]cyclopentyl]hept-5-enoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H34O5/c24-18(13-12-17-8-4-3-5-9-17)14-15-20-19(21(25)16-22(20)26)10-6-1-2-7-11-23(27)28/h1,3-6,8-9,18-22,24-26H,2,7,10-16H2,(H,27,28)/b6-1+/t18-,19+,20+,21-,22+/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HNPFPERDNWXAGS-MIDWJBHHSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(C(C(C1O)CC=CCCCC(=O)O)CCC(CCC2=CC=CC=C2)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1[C@H]([C@@H]([C@H]([C@H]1O)C/C=C/CCCC(=O)O)CC[C@H](CCC2=CC=CC=C2)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H34O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

390.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

trans-Latanoprost Acid

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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